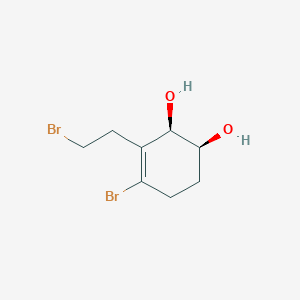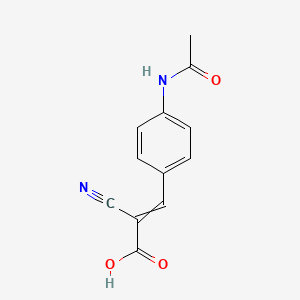
3-(4-Acetamidophenyl)-2-cyanoprop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Acetamidophenyl)-2-cyanoprop-2-enoic acid is an organic compound that features a cyano group, an acetamido group, and a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetamidophenyl)-2-cyanoprop-2-enoic acid typically involves multi-step organic reactions. One common method starts with the nitration of phenol to produce nitrophenol, followed by reduction to aminophenol. The aminophenol is then acetylated to form acetamidophenol. Finally, the acetamidophenol undergoes a Knoevenagel condensation with malononitrile to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply.
化学反応の分析
Types of Reactions
3-(4-Acetamidophenyl)-2-cyanoprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under strong oxidative conditions.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides or esters.
科学的研究の応用
3-(4-Acetamidophenyl)-2-cyanoprop-2-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Possible applications in the production of polymers and advanced materials
作用機序
The mechanism of action of 3-(4-Acetamidophenyl)-2-cyanoprop-2-enoic acid is not well-characterized. its structural features suggest it could interact with biological targets such as enzymes or receptors, potentially inhibiting or modulating their activity. The cyano group and acetamido group may play crucial roles in binding to these targets .
類似化合物との比較
Similar Compounds
4-Acetamidophenylboronic acid: Shares the acetamido group and phenyl ring but differs in the presence of a boronic acid group.
Acetaminophen: Contains a similar acetamido group and phenyl ring but lacks the cyano group and the prop-2-enoic acid moiety.
Uniqueness
3-(4-Acetamidophenyl)-2-cyanoprop-2-enoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a cyano group and an acetamido group allows for diverse chemical transformations and interactions with biological targets .
特性
CAS番号 |
141426-08-6 |
|---|---|
分子式 |
C12H10N2O3 |
分子量 |
230.22 g/mol |
IUPAC名 |
3-(4-acetamidophenyl)-2-cyanoprop-2-enoic acid |
InChI |
InChI=1S/C12H10N2O3/c1-8(15)14-11-4-2-9(3-5-11)6-10(7-13)12(16)17/h2-6H,1H3,(H,14,15)(H,16,17) |
InChIキー |
SHHUTXKPXXYFFJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)C=C(C#N)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



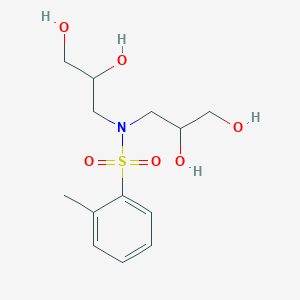
![3-(Naphthalen-2-yl)-N-[3-(naphthalen-2-yl)propyl]propan-1-amine](/img/structure/B14277102.png)
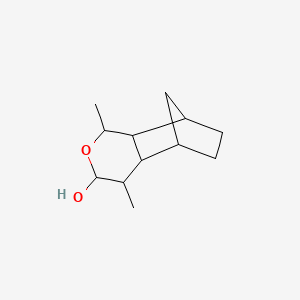
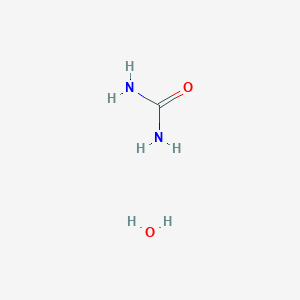



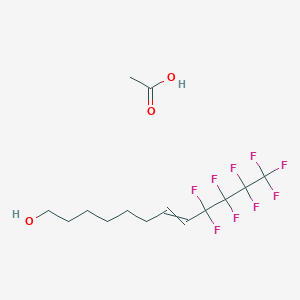
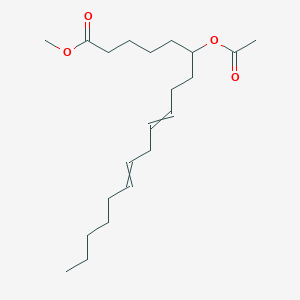
![2'-Chloro-2,3-dihydro[1,1'-biphenyl]-2,3-diol](/img/structure/B14277155.png)

